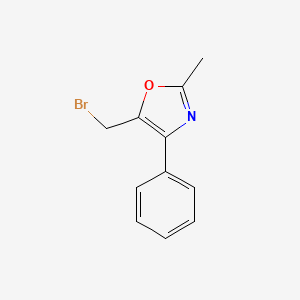

5-Bromomethyl-2-methyl-4-phenyloxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89149-91-7 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

LVGYIPQRAINTMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of the 5 Bromomethyl Moiety in Oxazole Systems

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 5-bromomethyl-2-methyl-4-phenyloxazole is the nucleophilic substitution (S_N2) reaction, where the bromide ion acts as an effective leaving group. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functionalities.

The electrophilic carbon of the bromomethyl group readily reacts with various nitrogen-based nucleophiles. Primary and secondary amines, for instance, can displace the bromide to form the corresponding substituted aminomethyl-oxazoles. smolecule.com These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct.

Similarly, sodium azide (B81097) is an effective nucleophile for converting the bromomethyl compound into its corresponding azidomethyl derivative. This azide can then serve as a precursor for other nitrogen-containing functional groups, such as primary amines via reduction or triazoles through cycloaddition reactions. The use of sodium azide to transform nitriles into tetrazoles highlights its utility in heterocyclic synthesis. imist.ma

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary/Secondary Amine | R¹R²NH | 5-(R¹,R²-Aminomethyl)-2-methyl-4-phenyloxazole |

| Azide | Sodium Azide (NaN₃) | 5-(Azidomethyl)-2-methyl-4-phenyloxazole |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the bromide to form ether linkages. The reaction of this compound with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) yields the corresponding 5-(methoxymethyl) derivative. longdom.org This substitution is a common strategy for introducing alkoxy groups into a molecule. In a related example, 5-(bromomethyl)-3-phenylisoxazoles have been reacted with hydroxyl groups on other molecules in the presence of a weak base like potassium carbonate to form more complex ether-linked structures. researchgate.net

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-(Methoxymethyl)-2-methyl-4-phenyloxazole |

| Phenoxide | Sodium Phenoxide (NaOPh) | 5-(Phenoxymethyl)-2-methyl-4-phenyloxazole |

| Carboxylate | Sodium Acetate (NaOAc) | (2-Methyl-4-phenyloxazol-5-yl)methyl acetate |

The synthesis of thioethers from this compound is efficiently achieved through reaction with thiols or their corresponding thiolates. nih.govresearchgate.net The high nucleophilicity of sulfur makes this a facile transformation, often carried out in the presence of a base to deprotonate the thiol. This reaction provides a direct route to incorporating a sulfur atom, creating thioether derivatives that are valuable in medicinal chemistry and materials science. The analogous reactivity of bromomethyl groups in other heterocyclic systems with thiols is well-documented. nih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiolate | Sodium Ethanethiolate (NaSEt) | 5-((Ethylthio)methyl)-2-methyl-4-phenyloxazole |

| Thiocyanate | Potassium Thiocyanate (KSCN) | (2-Methyl-4-phenyloxazol-5-yl)methyl thiocyanate |

Alkylation Reactions Utilizing the Bromomethyl Functionality

Beyond heteroatom nucleophiles, the bromomethyl group is an excellent electrophile for forming new carbon-carbon bonds, serving as a key component in alkylation reactions.

The compound is a valuable substrate for C-alkylation reactions, which are fundamental for building more complex carbon skeletons. smolecule.com Stabilized carbanions, such as those generated from diethyl malonate or ethyl acetoacetate (B1235776) by a base like sodium ethoxide, can attack the bromomethyl group to displace the bromide. This reaction results in the formation of a new C-C bond, elongating the side chain at the 5-position of the oxazole (B20620) ring. This type of alkylation is crucial in the synthesis of various compounds, including non-steroidal anti-inflammatory drugs like Oxaprozin. smolecule.com

| Carbanion Source | Base | Product Example |

|---|---|---|

| Diethyl malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-((2-methyl-4-phenyloxazol-5-yl)methyl)malonate |

| Ethyl acetoacetate | Sodium Ethoxide (NaOEt) | Ethyl 2-acetyl-3-(2-methyl-4-phenyloxazol-5-yl)propanoate |

The alkylating ability of this compound is applied in both intermolecular and intramolecular contexts.

Intermolecular Alkylation: The nucleophilic substitution reactions described previously (Sections 3.1.1-3.2.1) are all examples of intermolecular alkylations, where the oxazole derivative reacts with a separate nucleophilic molecule to form a new, larger molecule.

Intramolecular Alkylation: In more complex substrates, a nucleophilic center can be present within the same molecule that contains the 5-bromomethyl-4-phenyloxazole unit. If sterically feasible, this can lead to an intramolecular alkylation, resulting in the formation of a new ring. For example, if a nucleophile (such as a hydroxyl or amino group) were attached to the 4-phenyl ring at an appropriate position, it could cyclize onto the bromomethyl group to form a fused heterocyclic system. Such intramolecular Friedel–Crafts alkylation strategies are used to create cyclic structures from suitable starting materials. d-nb.info This approach is a powerful tool for the synthesis of constrained polycyclic molecules.

Cyclization Reactions and Heterocyclic Ring Expansion

The 5-bromomethyl group in the oxazole system is a key functional handle for the construction of fused heterocyclic structures through intramolecular cyclization reactions. This electrophilic moiety can react with a suitably positioned nucleophile within the same molecule or in a tethered reactant to form a new ring fused to the oxazole core. The nature of the nucleophile and the length of the tether will determine the size and type of the resulting heterocyclic ring.

While specific examples starting from this compound are not extensively documented, the general principle is well-established in heterocyclic chemistry. For instance, reaction with a bifunctional nucleophile could lead to the formation of a larger ring system incorporating the oxazole. The synthesis of fused pyrazoles and other polycyclic systems often relies on the cyclization of appropriately substituted heterocyclic precursors. The intramolecular nitrile oxide cycloaddition (INOC) reaction is another powerful tool for constructing fused ring systems, though its direct application to this specific substrate would require prior conversion of the bromomethyl group. mdpi.com

The synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with various aminoazoles demonstrates a pathway involving intramolecular cyclocondensation to form tricyclic compounds. growingscience.com Although the starting material and reaction pathway are different, it highlights the utility of substituted oxazoles in building complex heterocyclic architectures.

| Reactant/Condition | Product Type | Potential Outcome for this compound |

| Tethered amine nucleophile | Fused nitrogen-containing heterocycle | Formation of a pyrrolo[3,4-d]oxazole or similar fused system. |

| Tethered thiol nucleophile | Fused sulfur-containing heterocycle | Formation of a thieno[3,4-d]oxazole derivative. |

| Bifunctional nucleophiles | Expanded heterocyclic systems | Reaction with a molecule containing two nucleophilic sites could lead to larger ring structures fused to the oxazole. |

Reductive Transformations of the Oxazole Ring and Substituents

The reduction of this compound can occur at either the bromomethyl substituent or the oxazole ring itself, depending on the reducing agent and reaction conditions.

The oxazole ring is generally stable towards many reducing agents. slideshare.net However, under more forcing conditions, such as with sodium in ethanol, the oxazole ring can be reduced to an oxazoline (B21484) or even an oxazolidine. slideshare.net Another method involves the use of a nickel and aluminum alloy in aqueous potassium hydroxide (B78521), which can lead to ring opening. semanticscholar.org

The bromomethyl group is more susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH4) would be expected to reduce the C-Br bond, yielding 2,5-dimethyl-4-phenyloxazole. This transformation is a common method for removing a halogen from an alkyl group.

| Reagent | Targeted Moiety | Expected Product |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Bromomethyl group | 2,5-Dimethyl-4-phenyloxazole |

| Lithium Aluminum Hydride (LiAlH₄) | Bromomethyl group and potentially the oxazole ring | 2,5-Dimethyl-4-phenyloxazole or further reduced products |

| Sodium in Ethanol | Oxazole ring | 2-Methyl-4-phenyl-5-methyl-oxazoline or oxazolidine |

| Nickel-Aluminum Alloy | Oxazole ring | Ring-opened products |

Oxidative Transformations of the Oxazole Ring and Substituents

The oxidation of this compound can lead to various products depending on the oxidant and the reaction conditions. The oxazole ring itself is susceptible to cleavage by strong oxidizing agents. slideshare.net

The substituents on the oxazole ring also present sites for oxidation. The methyl group at the C2 position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The phenyl group at C4 is generally stable but can undergo oxidation under harsh conditions.

A notable oxidative transformation in oxazole chemistry is the conversion of oxazolines to oxazoles. rsc.org While this compound is already an oxazole, this highlights the general behavior of related five-membered heterocycles under oxidative stress. A photon-primed electrosynthesis method has been described for the synthesis of oxazole derivatives, which involves the oxidation of a photon-induced intermediate. acs.org

| Reagent | Targeted Moiety | Potential Product |

| Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) | Oxazole ring | Ring cleavage products, such as benzoic acid derivatives. slideshare.net |

| Oxidants for Alkyl Groups | 2-Methyl group | 5-Bromomethyl-4-phenyl-oxazole-2-carboxylic acid |

| Milder Oxidizing Agents | - | The oxazole ring is stable to H₂O₂. slideshare.net |

Applications of 5 Bromomethyl 2 Methyl 4 Phenyloxazole As a Versatile Synthetic Intermediate

Building Block in Complex Molecule Synthesis and Diversification

The strategic placement of the phenyl, methyl, and especially the bromomethyl groups on the oxazole (B20620) core allows for multi-directional synthesis. The bromomethyl group at the 5-position is a potent electrophilic site, readily participating in nucleophilic substitution reactions. This functionality is key to its role as a foundational building block for creating larger, more intricate molecules.

The reactive nature of the C5-bromomethyl group makes 5-Bromomethyl-2-methyl-4-phenyloxazole an ideal precursor for the synthesis of molecules containing multiple heterocyclic units. Brominated oxazole scaffolds can be modified to form polyoxazoles, which are of interest as biologically relevant molecules. researchgate.net The bromo-substituent serves as a handle for coupling reactions, allowing two or more heterocyclic cores to be linked together.

For instance, reaction with a nucleophilic heterocycle (such as an amine-substituted pyridine, imidazole, or even another oxazole) can lead to the formation of bis-heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique electronic and conformational properties that arise from the linked aromatic systems. The general strategy involves a nucleophilic substitution reaction where the nitrogen, sulfur, or oxygen atom of a second heterocyclic ring displaces the bromide ion, forming a new carbon-heteroatom bond and tethering the two rings. This approach is a cornerstone of diversity-oriented synthesis for creating libraries of complex molecules.

| Reaction Type | Reactant | Resulting Linkage | Product Class |

| Nucleophilic Substitution | Amine-substituted Heterocycle | Methylene-amine bridge | Bis-heterocycle |

| Nucleophilic Substitution | Thiol-substituted Heterocycle | Methylene-thioether bridge | Bis-heterocycle |

| Nucleophilic Substitution | Hydroxy-substituted Heterocycle | Methylene-ether bridge | Bis-heterocycle |

This table illustrates the general strategies for synthesizing bis-heterocycles using the reactivity of the bromomethyl group.

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability. mdpi.com The oxazole ring is frequently employed as a peptide bond isostere, replacing the labile amide linkage in a peptide backbone. This compound is a valuable building block in this context.

The bromomethyl group can be displaced by the amine or carboxylate terminus of an amino acid or peptide fragment, allowing for the seamless incorporation of the 2-methyl-4-phenyloxazole moiety into a peptide chain. Furthermore, oxazoles can be synthesized from amino acid precursors, highlighting the close relationship between these two classes of molecules. For example, valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment have been successfully synthesized with an oxazole core. researchgate.net The synthesis of teroxazole-based α-helix mimetics has also been demonstrated, showcasing the utility of oxazoles in mimicking protein secondary structures. syensqo.com The use of this compound allows for the creation of novel peptidomimetics with tailored properties for drug discovery.

Role in the Synthesis of Other Organic Scaffolds

Beyond its use in extending molecular complexity by substitution, the oxazole ring itself can participate in cycloaddition reactions, serving as a masked diene. This reactivity allows for the transformation of the oxazole core into entirely different heterocyclic or carbocyclic systems.

The oxazole ring system is a versatile building block that can undergo Diels-Alder reactions. researchgate.net This pericyclic reaction is a powerful tool in organic synthesis for the construction of six-membered rings.

Synthesis of Pyridine Derivatives: When an oxazole reacts with an alkene (a dienophile), it undergoes a hetero-Diels-Alder reaction. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water or alcohol, depending on the substituent at C5) to aromatize into a substituted pyridine ring. researchgate.net This reaction is a highly effective method for synthesizing complex pyridine derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Furan Derivatives: In a similar fashion, the reaction of an oxazole with an alkyne dienophile yields a substituted furan. researchgate.net The reaction proceeds through a similar cycloaddition-elimination sequence. This transformation, sometimes known as the Cornforth rearrangement, provides direct access to polysubstituted furans, which are important intermediates and structural motifs in their own right.

| Dienophile | Initial Cycloadduct | Eliminated Molecule | Final Product |

| Alkene (R-CH=CH-R') | 7-oxa-2-azabicyclo[2.2.1]heptene | H₂O (from subsequent steps) | Substituted Pyridine |

| Alkyne (R-C≡C-R') | 7-oxa-2-azabicyclo[2.2.1]hepta-2,5-diene | R''-CN | Substituted Furan |

This table outlines the general outcomes of Diels-Alder reactions involving the oxazole core.

The versatility of this compound extends to its use as a template for synthesizing other novel heterocyclic systems. The bromomethyl group acts as an electrophilic trigger for a variety of intramolecular and intermolecular cyclization reactions. For example, a reaction with a dinucleophile, such as o-phenylenediamine, can lead to ring-opening of the oxazole and subsequent rearrangement to form entirely new scaffolds like substituted benzimidazoles or 1,5-benzodiazepinones. rsc.org

By reacting the bromomethyl group with a suitable nucleophile that also contains a second reactive site, a cascade of reactions can be initiated, leading to the construction of fused or spirocyclic heterocyclic systems. This strategy allows chemists to rapidly access complex and unique molecular frameworks from a simple, readily available starting material.

Utility in Polymer Chemistry and Material Science

The structural features of this compound make it an attractive candidate monomer or precursor for the synthesis of high-performance polymers. Aromatic heterocyclic polymers, such as polybenzoxazoles (PBOs), are known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov

The rigid 4-phenyloxazole core of the molecule can be incorporated into a polymer backbone to impart high thermal stability and a high glass transition temperature (Tg). The bromomethyl group provides a reactive handle for polymerization. It can be used in polycondensation reactions with difunctional nucleophiles (e.g., diamines or bisphenols) to form polymers with the oxazole moiety as a repeating unit.

Alternatively, the bromomethyl group could be converted into other polymerizable functionalities, such as a vinyl or ethynyl group, allowing it to undergo addition polymerization. Polymers containing oxazole units are also of interest for their optical properties. Similar to other conjugated heterocyclic systems like polyoxadiazoles, these materials can exhibit photoluminescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Furthermore, oxazole-containing structures can serve as ligands for transition metal catalysts used in polymerization, indicating a role in the synthesis of advanced materials like cyclic olefin copolymers. mdpi.com

Functionalization of Poly(2-oxazoline)s

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties, making them highly attractive for biomedical applications. The functionalization of POx, especially at the chain ends, is a key strategy for conjugating bioactive molecules or tailoring the polymer's interaction with its environment.

The synthesis of POx proceeds via a cationic ring-opening polymerization (CROP), a living polymerization technique that allows for precise control over the polymer's molecular weight and structure. The initiation of CROP is typically achieved using electrophilic compounds, such as alkyl halides. The bromomethyl group on this compound is an effective electrophilic site, capable of initiating the polymerization of 2-oxazoline monomers.

When this compound is used as an initiator, the phenyloxazole group becomes covalently attached to the alpha (α) terminus of the resulting poly(2-oxazoline) chain. This process yields a polymer with a specific functionality at one end, which can be used for further chemical modifications or to impart specific properties to the material.

Table 1: Polymerization Characteristics of 2-Ethyl-2-oxazoline Initiated by a Functional Bromomethyl Compound

| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| 1 | 25 | 95 | 2500 | 2400 | 1.15 |

| 2 | 50 | 92 | 4900 | 4700 | 1.18 |

| 3 | 100 | 90 | 9300 | 9000 | 1.21 |

Note: Data presented is representative of typical results obtained from CROP initiated by functional alkyl bromides and is intended for illustrative purposes.

Synthesis of Oxazolyl-Functionalized Polymers and Initiators

Beyond POx, this compound is a prime candidate for use as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a robust and widely used method for synthesizing a broad range of polymers with controlled architectures and low polydispersity. The process relies on a reversible activation/deactivation cycle of a dormant polymer chain, typically capped with a halogen, catalyzed by a transition metal complex.

Alkyl halides, particularly those with activating groups, are standard initiators for ATRP. The bromomethyl group on the phenyloxazole compound can effectively initiate the polymerization of various vinyl monomers, such as styrene or (meth)acrylates. This results in polymers, like polystyrene or poly(methyl methacrylate), that possess a terminal phenyloxazole group.

The presence of the oxazolyl functionality can then be exploited. For instance, the oxazole ring can be hydrolyzed under acidic conditions to generate a carboxylic acid group, transforming the polymer's end-group and altering its chemical properties. This two-step functionalization strategy—initiation followed by modification—expands the versatility of the polymers that can be created.

Furthermore, the synthesized oxazolyl-terminated polymer can itself be used as a macroinitiator for the synthesis of block copolymers, further demonstrating the utility of this compound as a versatile synthetic tool.

Table 2: ATRP of Styrene using a Functional Bromomethyl Initiator

| Entry | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | 50 | 4 | 65 | 3500 | 3300 | 1.12 |

| 2 | 100 | 6 | 70 | 7400 | 7100 | 1.15 |

| 3 | 200 | 10 | 75 | 15700 | 15200 | 1.19 |

Note: Data is illustrative of typical ATRP results for styrene initiated by functional alkyl bromides.

Theoretical and Computational Investigations of Oxazole Derivatives with Bromomethyl Substituents

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. irjweb.comresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. irjweb.com For 5-Bromomethyl-2-methyl-4-phenyloxazole, a DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. irjweb.comirjweb.com

From this optimized geometry, a wealth of information about the molecule's electronic nature can be extracted. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. scirp.org The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com

These FMO energies are used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. irjweb.comsemanticscholar.org These descriptors, derived through Koopman's theorem, include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction. irjweb.com

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment. semanticscholar.org

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.52 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.33 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.185 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.665 |

| Chemical Softness | S | 1/η | 0.375 |

| Electrophilicity Index | ω | χ² / (2η) | 3.288 |

Another powerful tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com For this compound, an MEP map would likely show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and particularly near the bromomethyl group, highlighting its susceptibility to nucleophilic attack. irjweb.comirjweb.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, mapping the potential energy surface that connects reactants to products. digitellinc.comrsc.org This involves identifying key stationary points, including intermediates and, most importantly, transition states (TS), which represent the energy maxima along the reaction coordinate. montclair.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial factor governing the reaction rate.

For this compound, a primary reaction of interest is the nucleophilic substitution at the methylene (B1212753) carbon, displacing the bromide ion. This is a common and synthetically useful reaction for bromomethyl-substituted heterocycles. mdpi.com A computational study of this reaction, for instance with a simple nucleophile like hydroxide (B78521) (OH⁻), would model the SN2 mechanism. libretexts.org

Using DFT methods, the geometries of the reactant complex (oxazole and nucleophile), the transition state, and the product complex would be optimized. rsc.org The transition state for an SN2 reaction features an elongated C-Br bond and a newly forming C-Nu bond, with the central carbon atom adopting a trigonal bipyramidal geometry. libretexts.org Frequency calculations are performed to confirm the nature of these structures; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. montclair.edu

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State (TS) | [Nu···CH₂(C₇H₆NO)···Br]⁻ | +18.5 |

| Products | 5-(Nucleophilomethyl)-2-methyl-4-phenyloxazole + Br⁻ | -25.0 |

This analysis can be extended to compare different nucleophiles or to study the effect of solvents, often by using a polarizable continuum model (PCM) to simulate the solvent environment. nih.gov

In Silico Approaches for Structure-Reactivity Relationship Elucidation

In silico methods are used to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR), which correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.govmdpi.com By building a computational model based on a set of known compounds, the properties of new, untested molecules can be predicted. nih.gov

For this compound, a QSRR study could investigate how substitutions on the 4-phenyl ring affect the reactivity of the bromomethyl group. A series of derivatives could be designed in silico by adding various electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position of the phenyl ring.

For each derivative, DFT calculations would be performed to compute a range of quantum chemical descriptors like those mentioned in section 5.1 (e.g., ELUMO, atomic charges on the methylene carbon, electrophilicity index). irjweb.com These calculated descriptors would then be correlated with an experimental measure of reactivity, such as the rate constant (k) for a nucleophilic substitution reaction. A mathematical model, often derived from multiple linear regression or machine learning algorithms, is then developed.

For example, a strong correlation might be found between the LUMO energy and the reaction rate. Electron-withdrawing groups on the phenyl ring would lower the LUMO energy of the molecule, making the bromomethyl group more electrophilic and thus more susceptible to nucleophilic attack, leading to a higher reaction rate. nih.gov Conversely, electron-donating groups would raise the LUMO energy and decrease the reaction rate.

| Substituent (X) | Calculated Descriptor (e.g., ELUMO in eV) | Predicted Reactivity (e.g., Relative log(k)) |

|---|---|---|

| -OCH₃ (Electron-Donating) | -1.35 | 0.8 |

| -H (Unsubstituted) | -1.52 | 1.0 |

| -Cl (Electron-Withdrawing) | -1.78 | 1.3 |

| -NO₂ (Strongly Electron-Withdrawing) | -2.45 | 2.1 |

Such in silico models are valuable for rationally designing new molecules with desired reactivity profiles, optimizing reaction conditions, and minimizing the need for extensive experimental synthesis and testing. mdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromomethyl-2-methyl-4-phenyloxazole. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. The expected signals for this compound would include a singlet for the methyl protons at the 2-position, a singlet for the bromomethyl protons at the 5-position, and multiplets for the aromatic protons of the phenyl group at the 4-position.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, with its chemical shift indicating its functional group and electronic environment. The spectrum would be expected to show signals for the methyl carbon, the bromomethyl carbon, the carbons of the oxazole (B20620) ring, and the carbons of the phenyl ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| 2-CH₃ | ~2.5 | ~14 |

| 5-CH₂Br | ~4.6 | ~25 |

| Phenyl-H (ortho) | ~7.8 | ~128 |

| Phenyl-H (meta) | ~7.4 | ~129 |

| Phenyl-H (para) | ~7.3 | ~127 |

| Oxazole-C2 | - | ~162 |

| Oxazole-C4 | - | ~145 |

| Oxazole-C5 | - | ~120 |

| Phenyl-C (ipso) | - | ~130 |

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₁H₁₀BrNO). The isotopic pattern of the molecular ion peak, showing two peaks of nearly equal intensity separated by two mass units, would be characteristic of the presence of a single bromine atom.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. The fragmentation of this compound would likely involve the loss of the bromine atom or the bromomethyl group, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Interpretation |

| [M]⁺ | 251/253 | Molecular ion (presence of Br) |

| [M-Br]⁺ | 172 | Loss of Bromine radical |

| [M-CH₂Br]⁺ | 158 | Loss of Bromomethyl radical |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected absorptions include C-H stretching vibrations from the methyl and aromatic groups, C=N and C=C stretching vibrations from the oxazole and phenyl rings, and the C-O-C stretching of the oxazole ether linkage. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹, predicted) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=N stretch (oxazole) | 1650-1590 |

| C=C stretch (aromatic/oxazole) | 1600-1450 |

| C-O-C stretch (oxazole) | 1250-1020 |

| C-Br stretch | 690-550 |

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about the connectivity of atoms, X-ray crystallography offers an unparalleled level of detail by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the oxazole ring and the relative orientation of the phenyl and bromomethyl substituents. The resulting crystal structure would also reveal information about the packing of the molecules in the solid state, including any intermolecular interactions. To date, the crystal structure of this compound has not been reported in the crystallographic literature.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be observed. The retention factor (Rf) of the product spot provides a preliminary indication of its polarity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of organic compounds. A suitable reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile and water, could be developed to determine the purity of this compound with high accuracy. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the coupled mass spectrometer would provide structural information for each separated component.

By integrating the data from these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for further applications.

Future Perspectives in 5 Bromomethyl 2 Methyl 4 Phenyloxazole Research

Development of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of more efficient, scalable, and environmentally benign methods for the synthesis of 5-Bromomethyl-2-methyl-4-phenyloxazole. While classical batch syntheses exist, a shift towards modern synthetic technologies is anticipated.

Continuous flow chemistry presents a significant opportunity to improve the synthesis of this oxazole (B20620) derivative. durham.ac.ukresearchgate.netnih.gov Transitioning from batch to flow processes can offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved purity, and enhanced safety, especially when handling reactive intermediates. nih.govacs.org A prospective flow synthesis could streamline multi-step sequences, reducing manual handling and processing times. durham.ac.ukacs.org

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic routes. rsc.orgijpsonline.com This includes the exploration of organocatalytic methods to replace metal-based catalysts, the use of greener solvents like water or bio-based alternatives, and the design of processes with higher atom economy. rsc.orgnih.gov For instance, adapting newer oxazole synthesis strategies, such as those starting directly from carboxylic acids or employing C-H functionalization, could provide more direct and less wasteful pathways to the target molecule. acs.orgorganic-chemistry.org

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Key Advantages | Research Focus |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and reproducibility. durham.ac.uknih.gov | Adapting current multi-step batch processes into an integrated, continuous flow system. |

| Organocatalysis | Avoidance of toxic heavy metals, lower costs, and reduced environmental impact. rsc.org | Development of a metal-free cyclization method for the oxazole core formation. |

| Green Solvents | Reduced environmental footprint and potential for simplified purification. nih.gov | Investigating the feasibility of synthesis in aqueous media or biodegradable solvents. |

| Atom-Economic Reactions | Minimized waste generation by maximizing the incorporation of starting materials into the final product. | Exploring condensation or cycloaddition reactions that proceed with minimal byproduct formation. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Applications

The inherent reactivity of the bromomethyl group makes this compound an ideal starting point for creating a diverse range of new molecules. While its use in nucleophilic substitution is expected, many advanced transformations remain unexplored. Future work could focus on leveraging this group for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to introduce novel carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Additionally, the catalytic oxidation of the bromomethyl moiety to the corresponding aldehyde or carboxylic acid could provide access to new classes of oxazole derivatives with different functionalities. acs.org

Beyond its role as a synthetic intermediate, the potential of this compound and its derivatives as ligands in transition metal catalysis is a promising area of research. mdpi.comalfachemic.com The oxazole ring, with its nitrogen and oxygen atoms, can act as a coordinating unit for metal centers. By synthesizing derivatives through the bromomethyl handle, a library of ligands with varying steric and electronic properties could be generated. These novel ligands could then be screened for activity in various catalytic processes, including polymerization, hydrosilylation, and asymmetric synthesis. mdpi.comacs.org

Table 2: Unexplored Reactivity and Potential Applications

| Reaction Type | Reagents/Conditions | Potential Outcome | Application Area |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base. nih.gov | C-C bond formation, linking new aryl/vinyl groups. | Materials science, medicinal chemistry. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts. chemrxiv.org | Introduction of alkyne functionalities. | Click chemistry, functional materials. |

| Oxidation | Ru-based pincer complex, water. acs.org | Conversion of -CH₂Br to -CHO or -COOH. | Synthesis of new building blocks. |

| Ligand Synthesis | Reaction with coordinating groups (e.g., phosphines, amines). | Creation of novel oxazole-based ligands. | Homogeneous catalysis. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The convergence of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize chemical research, and these tools are perfectly suited for exploring the potential of this compound. researchgate.netyoutube.com HTE platforms enable the rapid screening of hundreds of reaction conditions in parallel, using minimal amounts of material. acs.org This approach could be used to quickly identify optimal conditions for the synthesis of the parent compound or to discover novel reactions for its derivatization. seqens.com

An automated synthesis platform could leverage the reactivity of the bromomethyl group to generate large libraries of derivatives. nih.gov By systematically reacting this compound with a diverse set of nucleophiles, coupling partners, or other reagents in a multi-well plate format, hundreds of unique compounds could be synthesized with minimal manual intervention. rsc.org The resulting libraries could then be directly subjected to high-throughput screening for biological activity or assessed for desired material properties, dramatically accelerating the discovery process. youtube.com

Table 3: HTE and Automation Workflow

| Step | Technology | Objective |

| 1. Reagent Dispensing | Acoustic or robotic liquid handlers. nih.gov | Accurately and rapidly dispense stock solutions of the oxazole and diverse reactants into microplates. |

| 2. Parallel Reaction | Multi-well plate reactors with controlled heating and stirring. | Execute hundreds of unique derivatization reactions simultaneously under various conditions. |

| 3. High-Throughput Analysis | Automated LC-MS or GC-MS systems. | Rapidly analyze the outcome of each reaction to determine conversion and identify products. |

| 4. Data Processing & Analysis | Specialized software. chemrxiv.org | Visualize large datasets to identify successful reactions, trends, and optimal conditions. |

Advanced Methodologies for Selective Functionalization and Derivatization

While the bromomethyl group is the most obvious site for derivatization, future research should also focus on advanced methods for the selective functionalization of other positions on the molecule. Late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are particularly relevant. researchgate.net

One promising avenue is the selective C-H functionalization of the phenyl ring. By employing appropriate directing groups or specialized catalysts, it may be possible to introduce substituents at the ortho, meta, or para positions of the phenyl ring, thereby tuning the electronic and steric properties of the molecule. Photocatalysis, in particular, has emerged as a powerful tool for mild C-H functionalization and could be applied here. nih.gov Furthermore, exploring the reactivity of the C5 position of the oxazole ring towards electrophilic aromatic substitution could provide another handle for derivatization. wikipedia.org Research into regioselective lithiation followed by quenching with an electrophile could also unlock new pathways for functionalization at specific sites on the heterocyclic core. researchgate.net

Table 4: Advanced Functionalization Targets

| Target Position | Methodology | Potential Reagents | Desired Outcome |

| Phenyl Ring (ortho) | Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with a directing group strategy. | Introduction of functional groups ortho to the oxazole ring. |

| Phenyl Ring (para/meta) | Electrophilic Aromatic Substitution | Halogens, nitric acid, acyl chlorides with a Lewis acid. | Functionalization of the phenyl ring based on directing effects. |

| Oxazole C5-Position | Electrophilic Substitution wikipedia.org | N-Bromosuccinimide (NBS), acylating agents. | Direct introduction of substituents onto the oxazole core. |

| Methyl Group (C2) | Radical-based C-H Functionalization | Radical initiators and functionalizing agents. | Conversion of the methyl group to CH₂X or other functionalities. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromomethyl-2-methyl-4-phenyloxazole?

- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with brominated precursors in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, solvent removal via reduced-pressure evaporation and recrystallization yields the product. Alternative routes include palladium-catalyzed coupling or copper-mediated reactions for functionalization .

Q. How is the purity of synthesized this compound validated?

- Methodology :

- Melting Point Analysis : Compare observed values (e.g., 72°C) with literature data .

- Chromatography : HPLC or TLC to assess homogeneity.

- Spectroscopy : H/C NMR to confirm structural integrity (e.g., aromatic proton integration, bromomethyl peak at ~4.3 ppm) .

Q. What are the key physicochemical properties of this compound?

- Data :

- Molecular formula: CHBrNO (MW 252.10 g/mol).

- Melting point: 72°C (literature range 61–73°C, depending on isomer purity) .

- Solubility: Typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly in ethanol .

Advanced Research Questions

Q. How can HRMS and FT-IR resolve ambiguities in structural assignments?

- Methodology :

- HRMS (EI) : Confirm molecular ion ([M]) and fragmentation patterns (e.g., loss of Br or methyl groups) .

- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm, oxazole ring vibrations at 1600–1650 cm) .

- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., bromomethyl vs. methyl group positioning) .

Q. What strategies address contradictions in reported reactivity or biological activity data?

- Methodology :

- Iterative Analysis : Replicate experiments under standardized conditions (e.g., solvent, temperature).

- Cross-Validation : Compare results with orthogonal techniques (e.g., NMR kinetics vs. computational DFT studies) .

- Meta-Analysis : Evaluate batch-specific impurities (e.g., residual Pd in cross-coupled derivatives) using ICP-MS .

Q. How does substitution at the bromomethyl group influence electronic properties?

- Methodology :

- DFT Calculations : Map HOMO/LUMO energies to predict reactivity (e.g., nucleophilic substitution at Br site) .

- Electrochemical Studies : Cyclic voltammetry to assess redox behavior (e.g., Br group as a leaving group in SN2 reactions) .

Q. What safety protocols are critical for handling brominated oxazole derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.